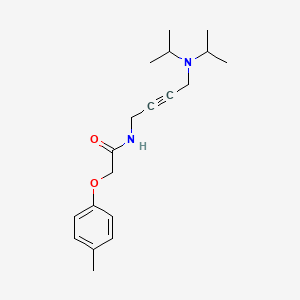

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(p-tolyloxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

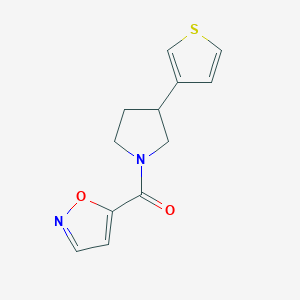

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(p-tolyloxy)acetamide, also known as DIBO, is a small molecule inhibitor that has been studied extensively for its potential in cancer treatment. DIBO has shown promising results in preclinical studies and has the potential to be a valuable addition to cancer therapy.

Aplicaciones Científicas De Investigación

Drug Metabolism and Bioactive Metabolites

Research has shown that certain analgesics, upon metabolism, can form bioactive metabolites that interact with various biological pathways. For instance, acetaminophen is metabolized in the nervous system to form the potent TRPV1 agonist N-arachidonoylphenolamine (AM404) through a pathway involving fatty acid amide hydrolase. This metabolite also inhibits COX-1 and COX-2 enzymes, suggesting a complex interaction with the endocannabinoid system and pain pathways (Högestätt et al., 2005).

Advanced Oxidation Chemistry

The advanced oxidation of paracetamol has been studied to understand its degradation pathways and the formation of nitrogenous and non-nitrogenous breakdown products. This research is vital for assessing the environmental impact of widespread drug use and its residues. Such studies provide insights into the advanced oxidation chemistry of acetaminophen analogues, highlighting the production of various degradation products that can have environmental and biological significance (Vogna et al., 2002).

Enantioselective Synthesis

Enantioselective synthesis plays a critical role in the production of chiral drugs, which can have differing biological activities based on their enantiomeric forms. Research into the kinetic resolution of building blocks for β-blocker atenolol has shown the potential for producing high-purity enantiomers using enzyme catalysis. This approach is crucial for developing more effective and safer pharmaceutical agents by selectively targeting the active enantiomer of a drug (Lund et al., 2016).

Green Chemistry in Drug Design

The principles of green chemistry have been applied to the design and discovery of analogues of well-known drugs, such as paracetamol, for potential use as analgesic and antipyretic agents. This approach emphasizes environmental sustainability in the synthesis of new compounds, utilizing less toxic solvents and more efficient reactions to minimize the environmental footprint of pharmaceutical production (Reddy et al., 2014).

Propiedades

IUPAC Name |

N-[4-[di(propan-2-yl)amino]but-2-ynyl]-2-(4-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O2/c1-15(2)21(16(3)4)13-7-6-12-20-19(22)14-23-18-10-8-17(5)9-11-18/h8-11,15-16H,12-14H2,1-5H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAZTXCAHZMJOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NCC#CCN(C(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2861694.png)

![methyl 2-(3-methylisoxazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2861696.png)

![2,5-Dimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]furan-3-carboxamide](/img/structure/B2861697.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2861700.png)

![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2861705.png)

![Ethyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2861709.png)

![N-[2-[(3R,4S)-4-(3-Fluoro-4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2861713.png)

![N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide](/img/structure/B2861716.png)